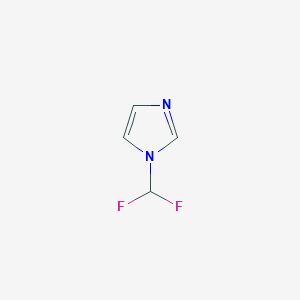

1-(difluoromethyl)-1H-imidazole

Description

Significance of Imidazole (B134444) Derivatives in Contemporary Chemical and Biological Research

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a fundamental structural motif in a vast array of biologically active molecules and functional materials. researchgate.netnih.gov Its prevalence stems from its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor. nih.govtsijournals.com This versatility allows imidazole derivatives to interact with a wide range of biological targets, leading to their use in numerous therapeutic areas. nih.govnih.gov

In medicinal chemistry, the imidazole scaffold is present in a multitude of approved drugs. nih.gov These include antifungal agents (e.g., ketoconazole, clotrimazole), anticancer drugs (e.g., dacarbazine), and antihypertensives. wikipedia.orgresearchgate.netmdpi.com The imidazole nucleus is a key component of the amino acid histidine, which plays a crucial role in enzyme catalysis and protein structure. tsijournals.comwikipedia.org Furthermore, imidazole derivatives have been investigated for their potential as antibacterial, anti-inflammatory, antiviral, and antidiabetic agents. nih.govnih.govwisdomlib.org

Beyond pharmaceuticals, imidazole and its derivatives are significant in materials science. They are used as precursors for ionic liquids, which are valued for their low volatility and high thermal stability. wikipedia.org Imidazole-based polymers exhibit interesting properties for applications in drug delivery and as bioactive materials. elsevierpure.comresearchgate.net The coordination chemistry of imidazoles is also well-established, with applications in catalysis and as ligands for metal complexes. wikipedia.org

Importance of Fluorinated Organic Compounds in Modern Science and Technology

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. tandfonline.comnih.gov This has led to the widespread use of fluorinated compounds in diverse scientific and technological fields. numberanalytics.comacs.org The unique characteristics of the fluorine atom, such as its high electronegativity, small size (similar to hydrogen), and the strength of the carbon-fluorine bond, are responsible for these profound effects. tandfonline.comnih.gov

In medicinal chemistry, the strategic incorporation of fluorine is a common strategy to enhance the efficacy of drug candidates. tandfonline.comacs.org Fluorination can improve metabolic stability by blocking sites susceptible to enzymatic oxidation, thereby increasing the drug's half-life. nih.govacs.org It can also modulate the acidity (pKa) of nearby functional groups and alter the lipophilicity of a molecule, which can in turn affect its absorption, distribution, and binding affinity to its target. nih.govacs.org It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com

In materials science, fluorinated polymers, or fluoropolymers, are a class of high-performance plastics with exceptional properties. tstar.comnumberanalytics.com They exhibit high thermal stability, chemical inertness, low friction coefficients, and excellent weather resistance. plasticsengineering.orgresearchgate.net These properties make them invaluable in a wide range of applications, including non-stick coatings, seals, gaskets, and components for the aerospace, automotive, and electronics industries. tstar.comnumberanalytics.comresearchgate.net

Rationale for Dedicated Academic Investigation of 1-(Difluoromethyl)-1H-Imidazole

The compound this compound represents a fascinating convergence of the well-established biological and material significance of the imidazole ring and the transformative effects of fluorination. The rationale for its dedicated academic investigation lies in the potential for synergistic or unique properties arising from the combination of these two important chemical motifs.

The difluoromethyl group (-CHF2) is of particular interest as it can act as a lipophilic hydrogen bond donor, a property not observed with the more common trifluoromethyl group (-CF3). This unique characteristic can lead to novel binding interactions with biological targets. Furthermore, the electron-withdrawing nature of the difluoromethyl group is expected to modulate the electronic properties of the imidazole ring, influencing its basicity and reactivity.

A key area of investigation is the synthesis of this compound and its derivatives. Research has explored methods for the direct C-H difluoromethylation of imidazoles. acs.org Understanding and optimizing these synthetic routes is crucial for making this and related compounds readily accessible for further study. The chemical properties and reactivity of this compound are also of fundamental interest, providing insights into how the difluoromethyl group influences the classic chemistry of the imidazole ring.

The potential applications of this compound are broad. In medicinal chemistry, it could serve as a valuable building block for the design of new therapeutic agents with improved pharmacokinetic profiles. In materials science, its incorporation into polymers or other materials could lead to novel properties, such as enhanced thermal stability or altered surface characteristics. The study of this specific molecule, therefore, not only expands the toolbox of synthetic chemists but also opens up new avenues for the development of advanced materials and pharmaceuticals.

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F2N2/c5-4(6)8-2-1-7-3-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJXCDUJHKLIBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30531993 | |

| Record name | 1-(Difluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91459-68-6 | |

| Record name | 1-(Difluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(difluoromethyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Difluoromethyl 1h Imidazole and Its Structural Analogues

Strategies for N-Difluoromethylation of Imidazoles

The direct introduction of a difluoromethyl group onto the nitrogen atom of an imidazole (B134444) ring presents a valuable transformation in the synthesis of novel fluorinated compounds. Several methods have been developed to achieve this, each with its own advantages and limitations.

Direct N-Difluoromethylation using the Ruppert-Prakash Reagent under Neutral Conditions

A significant breakthrough in the synthesis of N-difluoromethylated imidazoles involves the use of the Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMS-CF3), under neutral conditions. nih.govacs.orgacs.org This method allows for the direct N-difluoromethylation of a variety of imidazoles and benzimidazoles in good to excellent yields. nih.govacs.org The reaction can be performed using both conventional heating and microwave irradiation, with the latter often leading to shorter reaction times. acs.orgacs.org

The key advantages of this methodology include the use of commercially available and inexpensive starting materials, the avoidance of harsh basic or acidic conditions, and operational simplicity. nih.govacs.org The reaction proceeds efficiently for a range of substituted imidazoles, demonstrating its broad applicability. acs.org

Table 1: N-Difluoromethylation of Imidazoles using the Ruppert-Prakash Reagent

| Imidazole Derivative | Conditions | Yield (%) | Reference |

| Imidazole | Microwave, 170 °C, 1.5 h | 85 | acs.org |

| 2-Methylimidazole | Microwave, 170 °C, 1.5 h | 82 | acs.org |

| 4-Nitroimidazole | Conventional, 170 °C, 3 h | 75 | acs.org |

| Benzimidazole (B57391) | Microwave, 170 °C, 1.5 h | 90 | acs.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Difluorocarbene-Mediated Approaches to N-Difluoromethylated Imidazoles

Another important strategy for the synthesis of N-difluoromethylated imidazoles involves the use of difluorocarbene (:CF2) precursors. While various reagents can generate difluorocarbene, ethyl bromodifluoroacetate has been identified as a practical and efficient source for the N-difluoromethylation of pyridines and related heterocycles, a method that shows promise for imidazole derivatives as well. nih.gov This transition-metal-free method proceeds through a two-step process: N-alkylation by the ethyl bromodifluoroacetate followed by in situ hydrolysis and decarboxylation to yield the N-difluoromethylated product. nih.gov

Although direct application to a broad range of imidazoles is still under investigation, related work on other nitrogen heterocycles suggests the potential of this approach. rsc.org For instance, diethyl bromodifluoromethylphosphonate has been successfully used for the N-difluoromethylation of 4-dimethylaminopyridine (B28879) (DMAP), indicating the viability of difluorocarbene-mediated pathways. rsc.org

Mechanochemical Syntheses of N-Fluorine-Containing Imidazoles

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. This technique has been successfully applied to the synthesis of substituted imidazoles and their N-heterocyclic carbene (NHC) complexes, including those containing fluorine atoms. mdpi.commdpi.com

Ball-milling has been used for the synthesis of various imidazole derivatives, offering advantages such as reduced reaction times, solvent-free conditions, and often high yields. mdpi.commdpi.com For example, the synthesis of fluorine-containing co-doped zeolitic imidazolate frameworks has been achieved through mechanochemical methods, highlighting the potential of this technique for preparing complex fluorinated imidazole structures. researchgate.net While direct N-difluoromethylation of imidazole using mechanochemistry is a developing area, the successful synthesis of other fluorinated heterocycles via this method suggests its future applicability. rsc.org

Regioselective Fluorination Techniques for Imidazole Scaffolds

Beyond N-difluoromethylation, the introduction of fluorine directly onto the carbon framework of the imidazole ring offers another avenue to novel fluorinated analogs. Achieving regioselectivity in these reactions is a key challenge.

Electrophilic Fluorination of Rationally Designed Imidazole Derivatives

The direct fluorination of the imidazole ring can be achieved using electrophilic fluorinating agents. thieme-connect.comacs.orgacs.org A notable method involves the use of N-fluorobenzenesulfonimide (NFSI) in the presence of a strong, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LTMP). acs.orgacs.org This approach allows for the regioselective fluorination of rationally designed imidazole derivatives at either the C4 or C5 position. acs.orgacs.org

The regioselectivity can be controlled by the strategic use of protecting groups. By manipulating the protecting group on the imidazole nitrogen, it is possible to direct the fluorination to a specific carbon atom. acs.orgacs.org This method has been shown to be effective for a variety of substituted imidazoles and is scalable to the gram level. acs.org Selectfluor is another effective electrophilic fluorinating agent that has been used for the direct fluorination of electron-rich imidazole derivatives. thieme-connect.com

Table 2: Electrophilic Fluorination of Imidazole Derivatives

| Imidazole Substrate | Fluorinating Agent | Position of Fluorination | Yield (%) | Reference |

| 2-Chloro-1-(ethoxymethyl)-1H-imidazole | NFSI/LTMP | C5 | 78 | acs.org |

| 1-Benzenesulfonyl-2-phenyl-1H-imidazole | NFSI/LTMP | C5 | 85 | acs.org |

| 2-Ethoxycarbonyl-4-amino-1H-imidazole derivative | Selectfluor | C5 | 72 | thieme-connect.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Acid-Mediated Imidazole-to-Fluorine Exchange Reactions

A novel approach for the synthesis of sulfonyl fluorides involves an acid-mediated exchange of an imidazole group for a fluorine atom. acs.orgnih.gov In this single-step procedure, sulfonyl imidazoles, which are stable and easily handled, are treated with a combination of acetic acid (AcOH) and potassium bifluoride (KF2H) to furnish the corresponding sulfonyl fluorides in good to excellent yields. acs.orgnih.gov

This method is predicated on the hypothesis that the sulfonyl-bound imidazole can be protonated by a sufficiently strong acid, making the imidazole a good leaving group that is subsequently displaced by fluoride (B91410). acs.org This transformation has been successfully applied to a variety of sulfonyl, sulfonimidoyl, sulfoxyl, and sulfamoyl imidazoles, demonstrating its broad scope and operational simplicity. acs.orgnih.gov While this method does not directly fluorinate the imidazole ring itself, it utilizes an imidazole derivative as a key precursor in the formation of a sulfur-fluorine bond, showcasing the versatility of the imidazole scaffold in synthetic chemistry.

Modern Synthetic Routes to Fluorinated Imidazole Analogues

Recent advancements in synthetic organic chemistry have provided a diverse toolkit for the preparation of fluorinated imidazoles. These methods move beyond traditional, often harsh, fluorinating conditions, offering greater control, efficiency, and substrate tolerance. Key modern strategies include deoxyfluorination of functionalized precursors, photoredox-catalyzed radical cyclizations, and the application of microwave-assisted and multicomponent reaction designs.

Deoxyfluorination of (Hydroxymethyl)imidazole and Formylimidazole Precursors

A direct and effective method for synthesizing (difluoromethyl)imidazoles involves the deoxyfluorination of corresponding aldehyde (formyl) or alcohol (hydroxymethyl) precursors. organic-chemistry.org This transformation replaces carbon-oxygen bonds with carbon-fluorine bonds. Aldehydes are converted to the corresponding gem-difluorides (R-CHO → R-CF2H), while alcohols are converted to monofluorides (R-CH2OH → R-CH2F). organic-chemistry.orgacs.org

Common reagents for this purpose include diethylaminosulfur trifluoride (DAST) and the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). organic-chemistry.orgacs.org For instance, 2-(difluoromethyl)imidazole and 4-(difluoromethyl)imidazole have been successfully prepared from their respective formylimidazole precursors using these reagents. organic-chemistry.org While DAST is effective, Deoxo-Fluor is often preferred due to its enhanced stability, allowing reactions to proceed at higher temperatures with a reduced risk of hazardous decomposition. acs.org

The general deoxydifluorination of aldehydes can also be achieved using alternative reagent systems under mild conditions. One such protocol involves the use of diphenyl sulfide (B99878) (Ph2S) and Selectfluor, which offers an attractive alternative to hazardous reagents like sulfur tetrafluoride (SF4). researchgate.net This method, while demonstrated for a range of aldehydes, highlights a broader trend towards safer fluorination protocols applicable to precursors like formylimidazoles. researchgate.net

| Precursor Type | Target Group | Common Reagents | Key Advantages |

| Formylimidazole (R-CHO) | Difluoromethylimidazole (R-CF2H) | DAST, Deoxo-Fluor, Ph2S/Selectfluor | Direct conversion, wide availability of aldehyde precursors. researchgate.netorganic-chemistry.org |

| (Hydroxymethyl)imidazole (R-CH2OH) | (Fluoromethyl)imidazole (R-CH2F) | DAST, Deoxo-Fluor | Access to monofluoromethylated analogues. organic-chemistry.orgacs.org |

Visible-Light-Promoted Radical Cyclization for Difluoromethyl-Substituted Imidazoles

Visible-light photoredox catalysis has emerged as a powerful and eco-friendly strategy for constructing complex fluorinated molecules. acs.orgchemicalbook.com This approach enables the generation of radical species under exceptionally mild conditions, often at room temperature, without the need for harsh reagents or high-energy inputs. acs.org

An efficient protocol has been developed for the synthesis of difluoromethyl-substituted polycyclic imidazoles through a visible-light-induced radical cascade difluoromethylation/cyclization. acs.orgenamine.net This method utilizes readily available imidazole substrates containing an unactivated alkene tether. The reaction is promoted by a photocatalyst that, upon absorbing visible light, initiates the formation of a difluoromethyl radical (•CF2H) from a stable precursor, such as difluoromethyltriphenylphosphonium bromide ([Ph3PCF2H]+Br−). acs.org This radical then adds to the alkene, triggering a cyclization event onto the imidazole ring to form fused polycyclic systems containing the desired CF2H moiety. acs.org

Key features of this methodology include:

Mild Conditions: The reactions are typically conducted at room temperature using visible light, avoiding the need for thermal energy. acs.org

High Efficiency: The method provides moderate to good yields for a variety of substrates. acs.orgchemicalbook.com

Sustainability: It often proceeds without additives, bases, or metal catalysts, aligning with the principles of green chemistry. researchgate.netchemicalbook.com

Broad Scope: The strategy is applicable to the synthesis of various CF2H-containing fused N-heterocycles. acs.org

| Reaction Type | Key Reagents | Conditions | Products |

| Radical Difluoromethylation/Cyclization | [Ph3PCF2H]+Br− or CF2HCOOH, Photocatalyst (optional) | Visible Light, Room Temperature | CF2H-substituted polycyclic imidazoles. acs.orgchemicalbook.com |

Mechanistic studies confirm that the reaction proceeds via a radical pathway, highlighting its distinction from traditional ionic fluorination methods. researchgate.netchemicalbook.com

Microwave-Assisted Synthesis and Multicomponent Reactions for Imidazole Derivatives

Microwave-assisted organic synthesis (MAOS) has become a cornerstone for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.netrsc.orggoogle.com This technology is particularly effective for the synthesis of heterocyclic compounds, including imidazole derivatives. researchgate.net

Multicomponent reactions (MCRs), which combine three or more starting materials in a single step to form a complex product, are highly valued for their efficiency and atom economy. organic-chemistry.org When combined with microwave irradiation, MCRs provide a rapid and powerful route to diverse imidazole scaffolds. rsc.orggoogle.com For example, the synthesis of trisubstituted imidazoles can be achieved by the microwave-assisted condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate. google.com

While many reported microwave-assisted MCRs focus on non-fluorinated imidazoles, the direct N-difluoromethylation of imidazoles using the Ruppert-Prakash reagent (TMS-CF3) has been shown to be compatible with microwave irradiation. acs.orgchemicalbook.com This specific application demonstrates the potential of combining these efficient technologies to produce fluorinated imidazole derivatives, offering a significant advantage in terms of reduced reaction times. acs.org

| Synthesis Strategy | Heating Method | Key Features | Example Application |

| Multicomponent Reaction | Microwave Irradiation | Rapid synthesis, high yields, operational simplicity. rsc.orggoogle.com | Synthesis of tri- and tetrasubstituted imidazoles. rsc.org |

| Direct N-Difluoromethylation | Microwave Irradiation | Shorter reaction times compared to conventional heating. acs.org | N-difluoromethylation of imidazoles using TMS-CF3. acs.orgchemicalbook.com |

Future Directions in Sustainable and Efficient Difluoromethylation Synthesis

The future of difluoromethylation chemistry is geared towards the development of more sustainable, efficient, and cost-effective methodologies. While significant progress has been made, several areas are poised for further innovation.

A primary goal is the continued development of methods that avoid hazardous reagents. Historically, fluorination chemistry relied on toxic and difficult-to-handle reagents like SF4. researchgate.net Modern approaches, such as those using Selectfluor or employing photoredox catalysis, represent a significant step forward. researchgate.net Future research will likely focus on discovering new, even safer, and more environmentally benign fluorine sources.

Improving atom economy and step efficiency is another critical direction. Multicomponent reactions are inherently efficient, and expanding their scope to include a wider range of fluorinated building blocks is a key objective. Furthermore, direct C-H functionalization strategies are highly desirable as they eliminate the need for pre-functionalizing substrates, thereby shortening synthetic sequences and reducing waste. Photocatalytic direct C-H difluoromethylation of heterocycles using molecular oxygen as a green oxidant exemplifies this trend.

The development of catalytic systems with lower environmental impact is also paramount. This includes replacing precious metal catalysts with those based on abundant, first-row transition metals or shifting towards metal-free organocatalysis. Visible-light photoredox catalysis, which can often be performed without metal catalysts, is a leading example of a more sustainable catalytic approach. chemicalbook.com

Advanced Spectroscopic and Analytical Characterization of 1 Difluoromethyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1-(difluoromethyl)-1H-imidazole. Through various NMR experiments, the chemical environment of each proton, carbon, and fluorine atom can be mapped.

¹H NMR and ¹³C NMR Investigations

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the hydrocarbon framework of the imidazole (B134444) ring and the difluoromethyl group. In ¹H NMR, the protons on the imidazole ring typically appear as distinct signals in the aromatic region of the spectrum. researchgate.net For instance, in related imidazole derivatives, characteristic resonances for imidazole protons are observed between 6.77 and 7.66 ppm. researchgate.net The difluoromethyl proton (CHF₂) presents a characteristic triplet in the ¹H NMR spectrum due to coupling with the two equivalent fluorine atoms.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms. The carbon atoms of the imidazole ring resonate at specific frequencies, providing a unique fingerprint of the heterocyclic core. researchgate.netrsc.org The carbon of the difluoromethyl group exhibits a triplet in the ¹³C NMR spectrum due to one-bond coupling with the two fluorine atoms.

Table 1: ¹H and ¹³C NMR Data for Imidazole Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity | J-coupling (Hz) |

|---|---|---|---|---|

| Imidazole | ¹H | 7.729 | s | |

| Imidazole | ¹H | 7.129 | s | J(A,B)=1.0 |

| 1-Methylimidazole | ¹³C | 137.7 | ||

| 1-Methylimidazole | ¹³C | 129.5 | ||

| 1-Methylimidazole | ¹³C | 121.2 | ||

| 1-Methylimidazole | ¹³C | 33.1 | ||

| 1-(Difluoromethyl)-2-phenyl-1H-imidazole | ¹H | 7.60 – 7.55 | m | |

| 1-(Difluoromethyl)-2-phenyl-1H-imidazole | ¹H | 7.51 – 7.46 | m | |

| 1-(Difluoromethyl)-2-phenyl-1H-imidazole | ¹H | 7.37 | d | J = 1.3 |

| 1-(Difluoromethyl)-2-phenyl-1H-imidazole | ¹H | 7.20 – 6.90 | m |

¹⁹F NMR for Detailed Fluorine Environment Analysis

¹⁹F NMR spectroscopy is particularly informative for characterizing the difluoromethyl group. nih.govhuji.ac.il This technique is highly sensitive to the chemical environment of fluorine atoms, offering a wide range of chemical shifts that minimizes signal overlap. nih.gov For this compound, the ¹⁹F NMR spectrum typically shows a doublet for the two equivalent fluorine atoms of the CHF₂ group, arising from coupling with the adjacent proton. For example, in a similar compound, 1-(difluoromethyl)-2-phenyl-1H-imidazole, the ¹⁹F NMR spectrum shows a doublet at -90.56 ppm with a coupling constant of 59.8 Hz. rsc.org The significant advantage of ¹⁹F NMR is its high sensitivity and the 100% natural abundance of the ¹⁹F isotope. nih.gov

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com It helps to establish the sequence of protons around the imidazole ring. Cross-peaks in the COSY spectrum indicate which protons are neighbors. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. columbia.eduyoutube.com This is a powerful tool for assigning the carbon signals of the imidazole ring and the difluoromethyl group by linking them to their known proton resonances. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.eduyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connection of the difluoromethyl group to the nitrogen atom of the imidazole ring by observing a correlation between the CHF₂ proton and the carbons of the imidazole ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. pageplace.de Under electron ionization (EI), the molecule can undergo characteristic fragmentation, such as the loss of a fluorine atom or the entire difluoromethyl group. The study of these fragmentation pathways helps to confirm the proposed structure. nih.govnih.gov For instance, in the mass spectrum of the parent compound, imidazole, a prominent peak corresponds to the molecular ion. nist.gov For this compound, the molecular ion peak would be expected, followed by fragments resulting from the cleavage of the C-F and C-N bonds.

Table 2: Mass Spectrometry Data for Imidazole Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Ionization Method | [M]+ Calculated | [M]+ Found |

|---|---|---|---|

| 1-(Difluoromethyl)-2-phenyl-1H-imidazole | GC-MS(EI) | 194.1 | 194.1 |

| 4-(Difluoromethoxy)benzonitrile | GC-MS(EI) | 169.0 | 169.0 |

| Methyl 4-(difluoromethoxy)benzoate | GC-MS(EI) | 202.0 | 202.0 |

| 2-((Difluoromethyl)thio)-4,6-dimethylpyrimidine | GC-MS(EI) | 190.0 | 190.0 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the imidazole ring, the C-N stretching vibrations within the ring, and the C-F stretching vibrations of the difluoromethyl group. The C-H stretching vibrations of the aromatic imidazole ring typically appear in the region of 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations within the imidazole ring are expected in the 1600-1450 cm⁻¹ region. rsc.orgresearchgate.netresearchgate.net The strong absorption bands corresponding to the C-F stretching of the CHF₂ group are a key feature and are typically found in the 1100-1000 cm⁻¹ region.

Table 3: FT-IR Spectroscopic Data for Imidazole Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| 2,4,5-Triphenyl-1H-imidazole | 3331 | N-H |

| 2,4,5-Triphenyl-1H-imidazole | 3032, 2914 | Ar-H |

| 2,4,5-Triphenyl-1H-imidazole | 1591 | C=N |

| 2,4,5-Triphenyl-1H-imidazole | 1494 | C=C aromatic |

| Imidazole derivative | 1710 | Carboxyl C=O |

| Imidazole derivative | 3450-2962 | Carboxyl OH |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The imidazole ring contains a conjugated π-system, which gives rise to characteristic absorption bands in the UV region.

The UV-Vis spectrum of imidazole in a neutral aqueous solution typically shows a strong absorption band around 205-209 nm, which is attributed to a π-π* transition within the aromatic ring. mdpi.comnist.gov The introduction of the difluoromethyl group may cause a slight shift in the absorption maximum (λmax) compared to the unsubstituted imidazole. The position and intensity of these absorption bands can be influenced by the solvent polarity. In some cases, weaker n-π* transitions may also be observed. researchgate.net

Table 4: UV-Vis Spectroscopic Data for Imidazole Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Solvent | λmax (nm) | Transition |

|---|---|---|---|

| Imidazole | Water | 205 | π-π* |

| Imidazole | 2% Methanol/Water | 209 | π-π* |

| 4-Methyl-imidazole | 2% Methanol/Water | 217 | π-π* |

| Imidazole-2-carbaldehyde | 2% Methanol/Water | 280 | π-π* |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of a molecule's connectivity, conformation, and, for chiral molecules, its absolute stereochemistry.

Table 1: Representative Crystallographic Data for an Imidazole Derivative (1H-imidazole-1-methanol)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 11.383(3) |

| b (Å) | 5.6560(14) |

| c (Å) | 22.083(6) |

| α (°) | 90 |

| β (°) | 98.633(6) |

| γ (°) | 90 |

| Volume (ų) | 1404.2(6) |

| Z | 12 |

| Data sourced from a study on 1H-imidazole-1-methanol as a representative example. rsc.org |

Complementary Analytical Techniques for Purity and Composition Assessment

Beyond structural elucidation, a suite of analytical techniques is essential for confirming the elemental composition and assessing the purity of a synthesized compound.

Elemental analysis is a cornerstone technique for verifying the empirical formula of a compound. It determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined values are then compared with the theoretically calculated percentages based on the compound's molecular formula (C₄H₄F₂N₂). A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Table 2: Elemental Composition of this compound

| Element | Theoretical Mass % |

| Carbon (C) | 40.69 |

| Hydrogen (H) | 3.41 |

| Nitrogen (N) | 23.72 |

| Fluorine (F) | 32.18 |

| Theoretical values calculated from the molecular formula C₄H₄F₂N₂. |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques used to assess the purity of a sample and to quantify its components. The choice between HPLC and GC depends on the analyte's volatility and thermal stability.

For this compound, a relatively polar and potentially volatile compound, both techniques could be applicable. In HPLC, a reversed-phase method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. The retention time of the main peak would be a key identifier, and the presence of any other peaks would indicate impurities. researchgate.netossila.comchemicalbook.comchemscene.com

GC, on the other hand, would be suitable if the compound is sufficiently volatile and thermally stable. A polar capillary column would likely provide good separation. nih.gov The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment.

Table 3: Representative Chromatographic Conditions for Imidazole Analysis

| Parameter | HPLC | GC |

| Column | C18 (Reversed-Phase) | Polar Capillary Column (e.g., DB-WAX) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient | Helium |

| Detector | UV-Vis (e.g., 210 nm) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Expected Result | Single major peak indicating high purity | Single major peak with a characteristic retention time |

| These are generalized conditions; method optimization would be required for this compound. |

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. Principal Component Analysis (PCA) is a powerful chemometric tool that can be applied to spectroscopic data (e.g., from IR, NMR, or MS) from multiple batches of a synthesized compound.

By reducing the dimensionality of the data, PCA can help to identify patterns and correlations, making it possible to distinguish between batches based on subtle variations in their spectroscopic profiles. This can be invaluable for quality control and for identifying the sources of variability in a synthetic process. While no specific chemometric studies on this compound are reported, the application of PCA to the spectroscopic data of related compounds has been shown to be a valuable tool for quality assessment and batch-to-batch comparison. researchgate.netmdpi.com

Mechanistic Studies and Structure Activity Relationships Sar of 1 Difluoromethyl 1h Imidazole Derivatives

Investigation of Reaction Mechanisms in Difluoromethylation and Subsequent Functionalization

The introduction of the difluoromethyl (CF2H) group onto the imidazole (B134444) ring is a critical step in the synthesis of this class of compounds. Mechanistic studies have revealed several effective pathways for this transformation, with radical-based methods gaining prominence.

One notable approach involves a visible-light-promoted radical cyclization of unactivated alkenes in benzimidazoles. nih.gov This method utilizes difluoroacetic acid (CF2HCO2H) as an inexpensive and readily available source of the CF2H radical. The proposed mechanism, supported by control experiments, suggests the initial formation of a hypervalent iodine reagent, PhI(OCOCF2H)2, which serves as a key intermediate. nih.gov Under visible light irradiation, this intermediate facilitates the generation of the CF2H radical. Radical scavengers like TEMPO and BHT have been shown to significantly impede the reaction, confirming the radical nature of the pathway. nih.gov The CF2H radical then adds to the unactivated alkene, initiating a cyclization cascade that results in the formation of difluoromethyl-substituted polycyclic imidazoles. nih.gov This methodology has been successfully applied to substrates containing a single imidazole ring, yielding CF2H-substituted bicyclic imidazoles. beilstein-journals.org

Another efficient protocol for radical cascade difluoromethylation/cyclization of imidazoles with unactivated alkenes employs difluoromethyltriphenylphosphonium bromide as the CF2H precursor under visible light induction. acs.org The proposed mechanism involves the single-electron transfer (SET) from the excited photocatalyst [Ir3+]* to [Ph3PCF2H]+Br−, generating the CF2H radical. acs.org

Subsequent functionalization of the 1-(difluoromethyl)-1H-imidazole core can be achieved through various organic transformations, allowing for the synthesis of a diverse library of analogues. The reactivity of the imidazole ring and the influence of the difluoromethyl group play a crucial role in directing these modifications. For instance, the imidazole nitrogen can be readily alkylated or arylated to introduce further diversity.

Elucidation of Biological Mechanisms of Action for this compound Analogues

Derivatives of this compound have demonstrated a broad spectrum of biological activities, which can be attributed to their ability to interact with various biomolecular targets and modulate key cellular pathways.

Enzyme Inhibition Pathways

Kinase Inhibition: A significant area of investigation for imidazole derivatives has been in the realm of kinase inhibition. While specific studies on this compound are emerging, the broader class of imidazole-containing compounds has shown potent inhibitory activity against several kinases. For example, imidazole-based derivatives have been designed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Some of these compounds have exhibited IC50 values in the nanomolar range. nih.gov The imidazole scaffold serves as a versatile template for designing inhibitors that can target the ATP-binding site of kinases. The nitrogen atoms of the imidazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase domain, a common feature of many kinase inhibitors.

Receptor Binding and Modulation

P2Y1 Receptor Antagonism: A recent study has identified 4-(difluoromethyl)-1H-imidazole-5-carboxylic acid derivatives as potent P2Y1 receptor antagonists. nih.govbeilstein-journals.org The P2Y1 receptor is a purinergic receptor implicated in platelet aggregation, making its antagonists promising therapeutic agents for ischemic stroke. Compound 19 from this series demonstrated a remarkable IC50 value of 0.49 μM. nih.govbeilstein-journals.org Molecular docking studies suggest that the carboxylate group of these compounds forms a key salt bridge with a lysine (B10760008) residue in the receptor's binding pocket, while the difluoromethyl group engages in favorable interactions within a hydrophobic pocket.

Histamine (B1213489) Receptor Antagonism: Imidazole is the core structure of histamine, and consequently, many imidazole derivatives have been explored as histamine receptor modulators. While direct data on this compound is limited, related imidazole-based compounds have been extensively studied as histamine H3 receptor antagonists. nih.govresearchgate.net The imidazole ring in these antagonists typically mimics the endogenous ligand histamine, interacting with key residues in the receptor binding site.

Interactions with Nucleic Acids

The interaction of small molecules with nucleic acids, such as DNA and RNA, can lead to significant biological effects, including anticancer activity. While specific studies on the interaction of this compound with nucleic acids are not yet prevalent, the broader class of imidazole derivatives has been shown to interact with DNA. The planar imidazole ring can intercalate between the base pairs of the DNA double helix, while substituents on the ring can interact with the grooves of the DNA. These interactions can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. nih.govnih.gov

Cellular Pathway Modulation

Apoptosis and Cell Proliferation: Several studies have demonstrated the ability of imidazole derivatives to inhibit cell proliferation and induce apoptosis in cancer cell lines. researchgate.netrsc.orgnih.govnih.gov For instance, certain imidazole derivatives have been shown to induce cell cycle arrest in the G2/M phase and trigger cellular senescence in A549 lung cancer cells. rsc.org The antiproliferative effects are often linked to the induction of apoptosis, a programmed cell death pathway. nih.govnih.gov While the specific molecular mechanisms can vary depending on the exact structure of the derivative and the cell type, modulation of key signaling pathways involved in cell survival and death is a common theme.

Structure-Activity Relationship (SAR) Derivations

The systematic modification of the this compound scaffold has allowed for the derivation of valuable structure-activity relationships (SAR), guiding the design of more potent and selective compounds.

A compelling example of SAR is seen in the development of 4-(difluoromethyl)-1H-imidazole-5-carboxylic acids as P2Y1 receptor antagonists. The data from this study highlights the importance of specific structural features for potent receptor antagonism.

| Compound | R Group | IC50 (μM) |

|---|---|---|

| 19 | 4-fluorobenzyl | 0.49 |

| Analog A | benzyl | >10 |

| Analog B | 3-fluorobenzyl | 1.25 |

| Analog C | 2-fluorobenzyl | 3.57 |

The data clearly indicates that a 4-fluorobenzyl substituent at the N-1 position of the imidazole ring (Compound 19 ) is optimal for P2Y1 receptor antagonism, with an IC50 of 0.49 μM. nih.govbeilstein-journals.org Moving the fluorine to the 3-position or 2-position, or removing it entirely, leads to a significant decrease in potency. This suggests a specific and sensitive interaction of the 4-fluorophenyl moiety within the binding site of the P2Y1 receptor.

Similarly, SAR studies on other classes of imidazole derivatives have provided crucial insights. For instance, in a series of antifungal 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, the nature of the amide substituent was found to be critical for activity. nih.gov Compounds containing an indazole group exhibited the strongest antifungal properties. nih.gov

In the context of anticancer activity, SAR studies of imidazole-coumarin conjugates revealed that an unsubstituted N(1)-position on the imidazole ring and the presence of a substituent (such as Cl, F, Br, Me, or OMe) on the coumarin (B35378) nucleus were essential for potent anti-hepatitis C virus activity. mdpi.com

These examples underscore the importance of systematic structural modifications in elucidating the key molecular features required for potent and selective biological activity of this compound derivatives. The insights gained from such SAR studies are invaluable for the rational design of novel therapeutic agents based on this promising scaffold.

Impact of the N-Difluoromethyl Group on Biological Efficacy and Selectivity

The introduction of a difluoromethyl (CHF₂) group at the N-1 position of the imidazole ring is a key strategic modification in medicinal chemistry. This group is often considered a bioisostere of hydroxyl (OH), thiol (SH), or amine (NH₂) groups, but with distinct electronic and lipophilic characteristics.

The CHF₂ group's significance stems from its ability to act as a hydrogen bond donor, a property not typically associated with alkyl or trifluoromethyl (CF₃) groups. acs.org Studies on related difluoromethyl compounds, such as anisoles and thioanisoles, have quantified this hydrogen bond acidity, finding it comparable to that of thiophenols and anilines. acs.org This hydrogen bonding capacity allows for specific interactions with biological targets, such as enzymes and receptors, which can be critical for biological efficacy.

Furthermore, the difluoromethyl group modulates the lipophilicity of the parent molecule. While generally considered a lipophilicity-enhancing group, its effect is nuanced. The experimental Δlog P(water-octanol) values, which compare the lipophilicity of a difluoromethyl compound to its methyl analog, range from -0.1 to +0.4. acs.org This variability allows for fine-tuning the pharmacokinetic profile of a drug candidate. A linear correlation has been observed between these lipophilicity values and Hammett σ constants, providing a predictive tool for drug design. acs.org

In the context of enzyme inhibition, the difluoromethyl group plays a crucial role. For instance, in studies of difluoromethyl-1,3,4-oxadiazole (DFMO) derivatives as inhibitors of histone deacetylase 6 (HDAC6), the CHF₂ group is part of the "warhead" that interacts with the enzyme. mdpi.com The mechanism involves an enzyme-catalyzed hydrolysis of the heterocyclic ring, a reaction initiated by the electronic properties conferred by the difluoromethyl moiety. mdpi.com This demonstrates that the N-CHF₂ group is not merely a passive substituent but an active participant in the mechanism of action, influencing both binding affinity and the catalytic steps of inhibition, which ultimately dictates the compound's efficacy and selectivity.

Table 1: Comparative Properties of Functional Groups

| Functional Group | Hydrogen Bond Donor Capacity | Typical Effect on Lipophilicity | Role in Biological Interactions |

|---|---|---|---|

| -CH₃ | No | Increases | Primarily steric and hydrophobic interactions |

| -OH | Yes | Decreases | Strong hydrogen bonding, potential metabolic liability |

| -CHF₂ | Yes | Variable Increase | Acts as a hydrogen bond donor, enhances metabolic stability compared to -OH |

| -CF₃ | No | Significantly Increases | Strong electronic withdrawal, hydrophobic interactions |

Influence of Substituents on the Imidazole Ring on Reactivity and Bioactivity

The chemical reactivity and biological activity of this compound derivatives are significantly influenced by the nature and position of additional substituents on the imidazole ring. The imidazole ring itself is an aromatic heterocycle with two nitrogen atoms, making it capable of participating in various intermolecular interactions, including hydrogen bonding and π-stacking. nih.gov

The electronic properties of substituents on the imidazole ring can alter the electron density distribution within the ring, thereby affecting the pKa of the imidazole nitrogens and their ability to act as hydrogen bond donors or acceptors. rsc.org Research on related imidazole frameworks has shown that the push/pull of electron density by substituents is essential for influencing the donor capacity of the N-base electrons. rsc.org For example, electron-donating groups, such as methoxy (B1213986) groups, can increase the electron density on the imidazole nitrogen, enhancing its basicity and donor strength. rsc.org Conversely, electron-withdrawing groups can decrease this basicity.

This modulation of electronic properties directly impacts bioactivity. Different biological targets may have active sites with specific electronic requirements for optimal ligand binding. In the development of heme oxygenase (HO) inhibitors, for example, various substituted imidazole-dioxolane compounds were synthesized to explore structure-activity relationships. nih.gov The study found that the inhibitory potency and selectivity for different HO isozymes were highly dependent on the substituents. nih.gov Similarly, studies on imidazole derivatives as anti-inflammatory agents have shown that the presence of specific substituted aryl groups can lead to significant analgesic effects. nih.gov

Table 2: Effect of Imidazole Ring Substituents on Molecular Properties

| Substituent Type | Position on Imidazole Ring | Effect on Ring Electron Density | Impact on Reactivity/Bioactivity |

|---|---|---|---|

| Electron-Donating (e.g., -OCH₃, -CH₃) | C2, C4, C5 | Increases | Enhances N-base donor strength, may increase binding to electron-deficient sites. rsc.org |

| Electron-Withdrawing (e.g., -NO₂, -Cl) | C2, C4, C5 | Decreases | Reduces N-base donor strength, may enhance binding to electron-rich sites. rsc.orgnih.gov |

| Bulky Groups | Any | Can provide steric hindrance or complementary fit to a binding pocket, influencing selectivity. nih.gov |

Stereochemical Considerations and Enantioselectivity in Biological Interactions

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of many chiral molecules, including derivatives of this compound. When a chiral center is present in a molecule, it can exist as two non-superimposable mirror images called enantiomers. These enantiomers often exhibit different, and sometimes opposing, biological effects because biological targets like enzymes and receptors are themselves chiral.

A pertinent example can be found in the structure-activity relationship study of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles, which are potent and selective α₂-adrenoceptor agonists. nih.gov Although this compound does not have a difluoromethyl group, the principles of stereoselectivity it demonstrates are directly applicable. In this series, the carbon atom connecting the naphthalene (B1677914) and imidazole rings is a chiral center. nih.gov

Receptor binding studies revealed that the two enantiomers possessed significantly different affinities and functional activities. The S-(+)-isomer showed greater binding affinity for both α₁- and α₂-adrenoceptors compared to the R-(-)-isomer. nih.gov Functionally, the S-(+)-isomer acted as an α₂-adrenoceptor agonist, while the R-(-)-isomer was found to be an antagonist at α₂A-adrenoceptors. nih.gov This highlights that the specific 3D orientation of the imidazole and naphthalene rings is crucial for the correct interaction with the receptor's binding site to elicit a specific biological response.

Advanced Applications in Medicinal Chemistry for 1 Difluoromethyl 1h Imidazole and Its Analogues

Anti-cancer Agent Research and Development

The imidazole (B134444) scaffold is a cornerstone in the design of various anti-cancer agents, targeting a range of biological pathways critical for tumor growth and survival. nih.gov The introduction of a difluoromethyl group is hypothesized to modulate the activity of these analogues, potentially leading to compounds with enhanced potency and improved pharmacological profiles.

Development of Kinase and Topoisomerase Inhibitors

Kinases and topoisomerases are crucial enzyme families that are often dysregulated in cancer, making them prime targets for therapeutic intervention. nih.govmdpi.com Imidazole-containing compounds have been extensively explored as inhibitors of both.

Research into imidazole-based hybrids has identified potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed in various cancers. nih.gov For example, computationally designed and synthesized purine (B94841) isosteres featuring an imidazole core demonstrated significant EGFR inhibitory activity. In one study, compound 3c , which incorporates a substituted imidazole moiety, showed potent EGFR inhibition with an IC50 value of 236.38 ± 0.04 nM, comparable to the standard drug erlotinib. nih.gov This inhibition of EGFR blocks downstream signaling pathways essential for cell proliferation and survival. nih.gov

Furthermore, fused heterocyclic systems containing a fluorinated imidazole ring have shown promise as DNA-damaging agents, a mechanism characteristic of topoisomerase inhibitors. nih.govnih.gov Topoisomerase inhibitors function by trapping the enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately triggering cell death. nih.gov A series of fluorinated imidazo[4,5-f] nih.govnih.govphenanthroline derivatives were synthesized and evaluated for their anti-cancer properties. One analogue, 2-(2,3-difluorophenyl)-1H-imidazo[4,5-f] nih.govnih.govphenanthroline , displayed exceptional inhibitory effects against HepG2 liver cancer cells with an IC50 value of just 0.29 μM. nih.gov The study concluded that the compound's mode of action involves inducing apoptosis by causing DNA damage. nih.gov While not containing a difluoromethyl group on the imidazole nitrogen, this research highlights the potential of fluorinated imidazole scaffolds in developing agents that interfere with DNA topology.

Modulation of Oncogenic Pathways and Cell Survival Mechanisms

Oncogenic signaling pathways govern cell proliferation, survival, and metastasis, and their modulation is a key strategy in cancer therapy. nih.gov The inhibition of receptor tyrosine kinases, as discussed previously, is a direct method of modulating these pathways. Imidazole-based EGFR inhibitors can block critical signaling cascades like the PI3K-Akt and Ras-Raf-MEK-ERK pathways, which are central to cell survival and proliferation. nih.gov

Beyond kinase inhibition, fluorinated imidazole analogues have been shown to directly impact cell survival by inducing apoptosis. The fluorinated imidazo[4,5-f] nih.govnih.govphenanthroline derivative that potently inhibits HepG2 cell growth does so by initiating programmed cell death. nih.gov This apoptotic induction was confirmed through AO/PI dual staining, flow cytometry, and comet assays, which pointed to significant DNA damage as the trigger. nih.gov

Another approach involves the use of imidazole-platinum(II) complexes, which can induce apoptosis through multiple mechanisms. Studies on a novel imidazole platinum(II) complex conjugated with a PAMAM dendrimer (PtMet2–PAMAM ) revealed that it activates both the intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways. mdpi.com This activation was linked to the production of reactive oxygen species (ROS) and interference with the NF-κB signaling pathway, demonstrating the multifaceted ways imidazole-containing compounds can disrupt cancer cell survival. mdpi.com The growth-promoting effect of inhibitor of differentiation/DNA binding (Id-1) in prostate cancer cells has been shown to be mediated through the activation of the NF-κB pathway, highlighting this pathway's importance in cell survival. mdpi.com

Role in Supramolecular Complexes for Enhanced Therapeutic Potential

Supramolecular coordination complexes (SCCs) represent an innovative strategy for cancer therapy, offering pathways to improved drug delivery, stability, and novel mechanisms of action. nih.gov The imidazole nucleus is an excellent ligand for coordinating with metal ions like platinum, ruthenium, palladium, and iridium, which are commonly used to construct these therapeutic assemblies. mdpi.comnih.gov

These SCCs can form 2D metallacycles or 3D metallacages that exhibit potent anti-proliferative effects, sometimes exceeding that of traditional platinum-based drugs like cisplatin. nih.gov The therapeutic potential is enhanced by encapsulating other agents or by the inherent cytotoxicity of the complex. For instance, an imidazole platinum(II) complex conjugated to a dendrimer carrier showed superior cytotoxic activity against breast cancer cells compared to the non-conjugated complex. mdpi.com This supramolecular assembly improved cellular accumulation and was able to reverse multidrug resistance, showcasing how this approach can overcome significant challenges in chemotherapy. mdpi.com

The incorporation of a 1-(difluoromethyl)-1H-imidazole ligand into such a complex could further refine its therapeutic properties. The electronic influence of the difluoromethyl group can alter the stability, solubility, and reactivity of the metal center, potentially leading to enhanced cancer cell targeting and efficacy.

Anti-microbial and Antifungal Agent Development

Imidazole-based compounds form the basis of many anti-infective therapies. nih.gov The introduction of a difluoromethyl group is a promising modification to develop new agents to combat bacterial and fungal pathogens, including those resistant to existing treatments.

Disruption of Fungal Ergosterol (B1671047) Biosynthesis

The primary mechanism of action for most imidazole-based antifungal drugs is the disruption of ergosterol biosynthesis. nih.gov Ergosterol is the principal sterol in the fungal cell membrane, and its depletion compromises membrane integrity, leading to fungal cell death. Azole antifungals, including imidazoles, specifically inhibit the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), a key cytochrome P450 enzyme in the ergosterol pathway. nih.govmdpi.com

This mechanism is well-established for drugs like ketoconazole. mdpi.com Research into novel benzimidazole (B57391) derivatives has shown that they can also target Erg11p, leading to the accumulation of specific sterol intermediates that indicate a block in the pathway. nih.gov Furthermore, steroid-functionalized imidazolium (B1220033) salts have demonstrated a broad spectrum of antifungal activity, underscoring the versatility of the imidazole core in designing new antifungal agents. nih.gov

The introduction of a 1-(difluoromethyl) group onto the imidazole ring is a rational design strategy to create novel antifungal agents. The CHF2 group can alter the binding affinity of the molecule for the heme iron within the active site of lanosterol 14α-demethylase, potentially leading to more potent inhibition and overcoming resistance mechanisms observed with current azole drugs.

Antiviral Agent Research (e.g., against SARS-CoV-2, HIV)

The imidazole scaffold is a critical component in many antiviral drugs, and its derivatives have been a focal point in the quest for new treatments against devastating viral infections like those caused by SARS-CoV-2 and HIV. nih.gov The electron-rich nature of the imidazole ring facilitates binding to various biological targets, making it a privileged structure in drug discovery. nih.gov

The main protease (Mpro) of SARS-CoV-2 and the protease of HIV are essential enzymes for viral replication, making them prime targets for antiviral drug development. nih.govnih.govacs.org Imidazole-containing compounds have shown significant promise as inhibitors of these crucial proteases.

Computational studies have been instrumental in identifying potential imidazole-based inhibitors of the SARS-CoV-2 main protease. nih.govmdpi.com Docking studies of imidazole derivatives have revealed strong binding affinities to the active site of the protease, suggesting their potential to disrupt viral replication. nih.govmdpi.com For instance, a computational analysis of 18 imidazole derivatives based on a 7-chloro-4-aminoquinoline scaffold identified three compounds with superior binding energy to the SARS-CoV-2 main protease compared to chloroquine (B1663885) and hydroxychloroquine (B89500). nih.gov Another study highlighted that imidazolyl–methanone derivatives, among other imidazole classes, showed strong binding affinities to the Mpro, with some compounds interacting with key catalytic residues. mdpi.com Furthermore, asymmetric imidazole-4,5-dicarboxamide derivatives have been designed and synthesized, with some exhibiting inhibitory activity against the SARS-CoV-2 main protease in the low micromolar range. nih.gov

In the context of HIV, an imidazole-derived tripeptide analogue has been developed as a potent inhibitor of the HIV-1 protease. nih.gov This compound, where a C-terminal imidazole group mimics a carboxamide, demonstrated a strong inhibitory constant (Ki) of 18 nM and was effective in inhibiting HIV-1 infectivity in T-lymphocytes. nih.gov Crystallographic analysis confirmed that the imidazole nitrogen atoms form key hydrogen-bonding interactions with the protease, similar to amide linkages in other peptide analogue inhibitors. nih.gov

Table 1: Research Findings on Imidazole Analogues as Viral Protease Inhibitors

| Compound Class/Derivative | Virus | Target | Key Findings |

| Imidazole derivatives based on 7-chloro-4-aminoquinoline | SARS-CoV-2 | Main Protease (Mpro) | Three compounds showed higher binding energy than chloroquine and hydroxychloroquine in docking studies. nih.gov |

| Imidazolyl–methanone derivatives | SARS-CoV-2 | Main Protease (Mpro) | Demonstrated strong binding affinities in computational models, interacting with key active site residues. mdpi.com |

| Asymmetric imidazole-4,5-dicarboxamide derivatives | SARS-CoV-2 | Main Protease (Mpro) | N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide showed an IC50 of 4.79 µM. nih.gov |

| Imidazole-derived tripeptide analogue | HIV-1 | Protease | Potent inhibition with a Ki of 18 nM and an IC50 of 570 nM in infectivity assays. nih.gov |

The development of broad-spectrum antivirals is a critical strategy to combat emerging and re-emerging viral threats. Imidazole derivatives and their fluorinated analogues are being explored for this purpose. Research has shown that certain fluorinated heterocyclic compounds, which can be considered analogues, possess broad-spectrum antiviral properties. For example, 4-trifluoromethyl bithiazole derivatives have demonstrated activity against a range of viruses, including human rhinovirus, enterovirus, and Zika virus. One particular compound from this class showed improved broad-spectrum antiviral activity in the low micromolar range. While not a direct derivative of this compound, this highlights the potential of incorporating fluorine into heterocyclic scaffolds to achieve broad-spectrum antiviral effects.

Anti-inflammatory and Immunomodulatory Applications

Imidazole derivatives have been extensively investigated for their anti-inflammatory and immunomodulatory properties. The imidazole nucleus is a key pharmacophore in drugs known to possess these activities.

Research into di- and tri-substituted imidazoles has identified compounds with significant anti-inflammatory effects in vivo. In a study using the carrageenan-induced rat paw edema model, several imidazole derivatives exhibited potent anti-inflammatory activity, with some compounds showing over 50% inhibition of edema. Notably, compounds like 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole emerged as promising leads with good anti-inflammatory and analgesic effects, coupled with reduced gastrointestinal irritation compared to standard drugs.

The immunomodulatory potential of related heterocyclic compounds, such as benzothiazole (B30560) derivatives, has also been demonstrated through their ability to inhibit the production of pro-inflammatory cytokines like IL-2 and IL-4, and to suppress T-cell proliferation. Some of these compounds also inhibited the production of nitric oxide and reactive oxygen species (ROS) in macrophages, further underscoring their anti-inflammatory and immunomodulatory capabilities.

Table 2: Anti-inflammatory and Immunomodulatory Activity of Imidazole Analogues

| Compound Class/Derivative | Activity | Key Findings |

| Di- and tri-substituted imidazoles | Anti-inflammatory, Analgesic | Up to 58.02% inhibition of rat paw edema; also showed significant analgesic activity. |

| Benzothiazole analogues | Immunomodulatory | Potent inhibition of T-cell proliferation and production of IL-2 and IL-4. |

| 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole | Anti-inflammatory | Showed 58.02% inhibition in the rat paw edema model. |

Antiparasitic and Antidiabetic Potential

The versatility of the imidazole scaffold extends to the development of agents against parasitic infections and metabolic disorders like diabetes.

Imidazole derivatives have shown considerable promise as antiparasitic agents, particularly against Toxoplasma gondii, the causative agent of toxoplasmosis. A study on a series of newly synthesized imidazole derivatives, including bis-imidazoles and phenyl-substituted 1H-imidazoles, found several compounds that effectively restricted the growth of T. gondii in vitro. Five of these derivatives exhibited high selectivity towards the parasite over host cells. The proposed mechanism of action for some of these imidazole derivatives involves the induction of oxidative stress within the parasite. Similarly, pyrimido[1,2-a]benzimidazole (B3050247) derivatives, which contain a fused imidazole ring system, have demonstrated activity against both Toxoplasma gondii and Leishmania major.

In the realm of antidiabetic research, imidazoline (B1206853) derivatives, which are structurally related to imidazoles, have been reported to possess antihyperglycemic activity. Studies have shown that these compounds can have a potent effect on glucose tolerance in animal models of type 2 diabetes. While a direct correlation with imidazoline receptor affinity was not established, the antihyperglycemic properties of these analogues suggest that the broader class of imidazole-containing compounds may hold potential for the development of new antidiabetic therapies. Furthermore, other nitrogen-containing heterocyclic compounds, such as pyrazole (B372694) derivatives, have also been found to possess potent hypoglycemic activity.

Neurotherapeutic and Ion Channel Modulation Research

Ion channels are fundamental to neuronal signaling, and their dysfunction is implicated in a variety of neurological disorders, making them important drug targets. While direct research on this compound in this area is limited, studies on related imidazole analogues have shown potential for neurotherapeutic applications, particularly through the modulation of ion channels.

A notable class of imidazole derivatives, 1-(naphthylalkyl)-1H-imidazoles, has demonstrated potent anticonvulsant activity. The introduction of an oxygen-containing functional group in the alkylene bridge of these compounds was found to confer a high therapeutic index, indicating a good separation between anticonvulsant and depressant effects. This research highlights the potential of the imidazole scaffold in the development of new treatments for epilepsy and other seizure-related disorders.

The broader field of ion channel modulation for neurological diseases is an active area of research. Small molecules that can selectively modulate the activity of specific ion channels, such as potassium and calcium channels, are being pursued for conditions like epilepsy, chronic pain, and neurodegenerative diseases. The structural features of imidazole derivatives make them interesting candidates for exploration as potential ion channel modulators.

Development of Diagnostic and Imaging Probes

The unique chemical and photophysical properties of certain imidazole derivatives make them suitable for the development of diagnostic and imaging probes. These tools are crucial for visualizing biological processes and for the early detection of diseases.

Fluorinated imidazole derivatives are being investigated for their potential in creating imaging agents. For example, 18F-labeled nitroimidazole derivatives have been synthesized and evaluated as positron emission tomography (PET) imaging agents for tumor hypoxia. The nitroimidazole core is selectively reduced in hypoxic conditions, leading to its accumulation in these regions, which is a characteristic of many solid tumors.

Furthermore, imidazole-based fluorescent probes have been designed for the detection of biologically important species. A highly selective and sensitive fluorescent probe based on a 2-(4-(1,3-dithian-2-yl)phenyl)-4,5-diphenyl-1H-imidazole scaffold was developed for the detection of mercury ions (Hg2+). This probe exhibited a clear colorimetric and fluorimetric response to Hg2+ and was successfully used for the bio-imaging of these ions in E. coli cells. The development of such probes is a testament to the utility of the imidazole framework in creating sophisticated diagnostic tools.

Table 3: Imidazole Analogues in Diagnostic and Imaging Applications

| Compound Class/Derivative | Application | Modality | Key Findings |

| 18F-labeled nitroimidazoles | Tumor Hypoxia Imaging | PET | Synthesized as potential agents for visualizing hypoxic tumor regions. |

| 2-(4-(1,3-dithian-2-yl)phenyl)-4,5-diphenyl-1H-imidazole | Hg2+ Detection | Fluorescence, Colorimetric | Highly selective and sensitive probe for mercury ions, demonstrated in bio-imaging. |

Emerging Applications in Agrochemical Sciences for 1 Difluoromethyl 1h Imidazole and Its Analogues

Herbicide Development and Mode of Action Studies

While direct studies on the herbicidal activity of 1-(difluoromethyl)-1H-imidazole are not extensively documented in publicly available research, the exploration of its analogues, particularly pyrazole (B372694) derivatives, offers valuable insights. Pyrazole-containing compounds are a cornerstone in the development of new pesticides due to their diverse biological activities and potential for structural modification. frontiersin.org

Research into enhancing the potency of existing herbicides has led to the synthesis of novel derivatives. For instance, derivatives of the herbicide quinclorac (B55369), which incorporate a 3-methyl-1H-pyrazol-5-yl group, have been synthesized and evaluated for their herbicidal effects. frontiersin.org In these studies, compounds such as 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate and 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate demonstrated excellent inhibitory effects on barnyard grass (Echinochloa crus-galli). frontiersin.org The latter compound, at a rate of 150 g/ha, showed herbicidal activity comparable to 300 g/ha of quinclorac in field trials. frontiersin.org

The mode of action of such new herbicidal compounds can vary widely. nih.gov Common mechanisms for herbicides include the inhibition of amino acid biosynthesis, disruption of photosynthesis, or interference with cell division by affecting tubulin formation. nih.govpurdue.edu For example, some herbicides act by inhibiting protoporphyrinogen (B1215707) oxidase, leading to the accumulation of photodynamic porphyrins that disrupt cell membranes. nih.govucdavis.edu Other herbicides, known as bipyridyliums, divert energy from photosystem I, producing superoxide (B77818) radicals that cause rapid cell death. nih.govucdavis.edu The specific mode of action for novel difluoromethyl-imidazole or -pyrazole herbicides would need to be elucidated through detailed biochemical and physiological studies.

Table 1: Examples of Herbicidal Analogues and their Activity

| Compound Name | Target Weed | Key Finding |

| 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate | Barnyard grass | Excellent inhibition in greenhouse experiments. frontiersin.org |

| 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate | Barnyard grass | Activity at 150 g/ha comparable to 300 g/ha of quinclorac in field trials. frontiersin.org |

Fungicide Development and Resistance Management Strategies

The imidazole (B134444) functional group is a well-established feature in a major class of fungicides known as Demethylation Inhibitors (DMIs), which belong to the Fungicide Resistance Action Committee (FRAC) Group 3. nzpps.orgfrontiersin.org These fungicides act by inhibiting the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. The disruption of ergosterol production leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth. Marketed imidazole-based antifungal drugs include ketoconazole, miconazole, and imazalil (B1671291) (also known as enilconazole). nih.gov

The development of novel fungicides often involves the modification of existing scaffolds. For example, a series of 1,3,4-oxadiazole (B1194373) derivatives have been synthesized and tested for their efficacy against key maize pathogens like Exserohilum turcicum, Gibberella zeae, and Rhizoctonia solani. frontiersin.org Similarly, research on 1,5-diaryl-3-trifluoropyrazoles has identified compounds with potent, broad-spectrum antifungal activity. researchgate.net

A significant challenge with single-site inhibitor fungicides like the DMIs is the development of resistance in fungal populations. purdue.eduokstate.edu Resistance can arise from genetic mutations in the target enzyme, reducing its affinity for the fungicide. okstate.edu To combat this, resistance management strategies are crucial. These strategies include:

Alternating and Mixing Fungicides: Using fungicides with different modes of action in rotation or as tank mixtures can delay the selection for resistant strains. nzpps.orgcornell.edu

Limiting Applications: Adhering to the recommended maximum number of applications per season for at-risk fungicides helps to reduce selection pressure. nzpps.org

Preventative Application: Applying fungicides before disease becomes established is more effective and reduces the likelihood of resistance development. nzpps.org

The introduction of the difluoromethyl group into an imidazole or analogous heterocyclic structure could lead to new fungicidal candidates with improved potency or a modified resistance profile. researchgate.net For example, the new DMI fungicide mefentrifluconazole (B3027861) has shown high fungicidal activity and a more favorable toxicity profile, although cross-resistance with other DMIs has been observed in some pathogens. nih.gov

Table 2: Imidazole-based Fungicides and Resistance Management

| Fungicide Class | Mode of Action (FRAC Group) | Example Compounds | Resistance Management Strategy |

| Imidazoles (DMIs) | Sterol Biosynthesis Inhibition (3) | Imazalil, Prochloraz, Ketoconazole | Alternation/mixing with different FRAC groups, limiting applications, preventative use. nzpps.orgnih.govcornell.edu |

Insecticide Research and Target Specificity

The search for novel insecticides with high target specificity and improved safety profiles is a continuous effort in agrochemical research. Analogues of this compound, specifically those containing a difluoromethyl-pyrazole moiety, have shown promise in this area.

One area of focus has been the development of ryanodine (B192298) receptor (RyR) modulators. The RyR is a calcium channel in muscle cells that is essential for muscle contraction in insects. Flubendiamide was the first RyR modulator insecticide, highly effective against lepidopteran pests. nih.gov Following this discovery, research has focused on developing new compounds that target this receptor. A study on novel analogues of flupyrimin, which also targets the RyR, incorporated a 1-aryl-1H-pyrazol-4-yl subunit. frontiersin.orgnih.gov Some of these synthesized compounds, which included a difluoromethyl group, exhibited insecticidal activity. frontiersin.orgnih.gov

For example, the compound (E)-N-(1-((1-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)pyridin-2(1H)-ylidene)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide was synthesized and characterized in these studies. frontiersin.orgnih.gov The target specificity of such insecticides is a key advantage, as they can be highly effective against target pests while having a lower impact on non-target organisms. The introduction of a difluoromethyl group can influence the binding affinity of the molecule to the target site, as well as its metabolic stability within the insect, potentially enhancing its insecticidal potency. morressier.com

Table 3: Difluoromethyl-Pyrazole Analogue with Insecticidal Potential

| Compound Class | Target Site | Example Analogue |